N-{4-[(6-chloropyrimidin-4-yl)oxy]-1,3-benzothiazol-2-yl}acetamide
Description
This compound features a benzothiazole core substituted at the 4-position with a 6-chloropyrimidin-4-yloxy group and at the 2-position with an acetamide moiety. Its molecular formula is C₁₃H₁₀ClN₄O₂S, with a molecular weight of 337.76 g/mol. The structure is optimized for interactions with enzymes or receptors, particularly in medicinal chemistry contexts .
Properties
IUPAC Name |
N-[4-(6-chloropyrimidin-4-yl)oxy-1,3-benzothiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O2S/c1-7(19)17-13-18-12-8(3-2-4-9(12)21-13)20-11-5-10(14)15-6-16-11/h2-6H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFUYBYQDAFFAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=CC=C2S1)OC3=CC(=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-chloropyrimidin-4-yl)oxy]-1,3-benzothiazol-2-yl}acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group is introduced via a nucleophilic substitution reaction, where 6-chloropyrimidine is reacted with the hydroxyl group of the benzothiazole derivative.
Acetylation: The final step involves the acetylation of the amino group on the benzothiazole ring to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(6-chloropyrimidin-4-yl)oxy]-1,3-benzothiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogens for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. N-{4-[(6-chloropyrimidin-4-yl)oxy]-1,3-benzothiazol-2-yl}acetamide has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancers.
Antimicrobial Properties
The compound has shown promising results against a range of microbial pathogens. Its effectiveness against Gram-positive and Gram-negative bacteria suggests potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
Studies have demonstrated that this compound can reduce inflammation markers in vitro, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Case Studies and Research Findings
Several studies have documented the therapeutic potential of benzothiazole derivatives, including this compound:
Case Study 1: Anticancer Efficacy
A study published in 2023 demonstrated that this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Testing
In another study from 2024, this compound exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of N-{4-[(6-chloropyrimidin-4-yl)oxy]-1,3-benzothiazol-2-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Structural Features and Substituent Effects
Key Research Findings
- Crystallography : Acetamide derivatives often form hydrogen-bonded networks via NH and carbonyl groups, as seen in related structures (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) .
- Structure-Activity Relationships (SAR) :
- Pyrimidine substituents (Cl, CF₃, S–CH₃) modulate potency and selectivity.
- Piperazine-linked analogs exhibit improved solubility but reduced metabolic stability compared to the target compound .
Biological Activity
N-{4-[(6-chloropyrimidin-4-yl)oxy]-1,3-benzothiazol-2-yl}acetamide is a compound classified as a benzothiazole derivative. This class of compounds is recognized for its diverse biological activities, including anticancer , anti-inflammatory , and antimicrobial properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₉ClN₄O₂S. The structural features include a benzothiazole nucleus and a chloropyrimidine moiety, which contribute to its biological activity.
The mechanism of action for benzothiazole derivatives often involves interaction with specific biological targets. For instance, they may inhibit certain enzymes or interfere with cellular signaling pathways that are crucial for tumor growth and inflammation. Research indicates that compounds with similar structures have shown significant inhibition of cancer cell proliferation by inducing apoptosis through caspase activation pathways .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of benzothiazole derivatives:
- Case Study 1 : A study investigated the anticancer activity of various thiazole-benzothiazole derivatives against A549 (lung cancer) and C6 (glioma) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to apoptosis in cancer cells .
- Case Study 2 : Another research focused on the synthesis and evaluation of related compounds, showing that modifications in the benzothiazole structure could enhance anticancer efficacy by targeting specific cancer cell pathways .
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 6f | A549 | 10 | Apoptosis via caspase activation |
| 6g | C6 | 12 | Induction of DNA damage |
Anti-inflammatory Activity
Benzothiazole derivatives are also known for their anti-inflammatory properties. The presence of the chloropyrimidine group may enhance these effects:
- Research Findings : Studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating potential therapeutic applications in inflammatory diseases .
Synthesis and Derivative Exploration
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to optimize biological activity. The synthetic routes are crucial for developing compounds with specific pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
